Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 3,3-difluorobicyclo[310]hexane-6-carboxylate is a specialized organic compound characterized by its unique bicyclic structure and the presence of two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclic structure is often formed through a cycloaddition reaction. For instance, a [2+2] cycloaddition of a suitable diene with an alkene can be employed.
Introduction of Fluorine Atoms: The difluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the selective introduction of fluorine atoms into the bicyclic framework.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cycloaddition and fluorination steps, ensuring higher yields and purity. Additionally, industrial processes often incorporate advanced purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen atoms, enhancing the metabolic stability and bioavailability of drugs.
Medicine: Explored for its role in the synthesis of antiviral and anticancer agents, leveraging its unique structural features to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds such as:
Ethyl 3,3-difluorocyclopropane-1-carboxylate: Similar in having fluorine atoms and an ester group, but differs in the ring size and rigidity.
Ethyl 3,3-difluorobicyclo[2.2.1]heptane-6-carboxylate: Shares the bicyclic structure and fluorine atoms but has a different ring system, affecting its chemical reactivity and applications.
Ethyl 3,3-difluorocyclohexane-1-carboxylate: Similar in having a six-membered ring and fluorine atoms, but lacks the bicyclic nature, influencing its physical and chemical properties.
The uniqueness of this compound lies in its rigid bicyclic structure combined with the presence of fluorine atoms, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c1-2-13-8(12)7-5-3-9(10,11)4-6(5)7/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVYGYORPAKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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